tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Historical Development and Research Context
The historical trajectory of spirooxindoles traces back to natural products such as horsfiline and coerulescine, which demonstrated the pharmacological potential of this structural class. Synthetic spirooxindoles emerged prominently in the early 21st century, driven by advances in multicomponent reactions and asymmetric catalysis. tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exemplifies modern innovations in this field, with its development rooted in the need for rigid, three-dimensional scaffolds capable of mimicking protein-binding interfaces. Early synthetic routes focused on cyclocondensation of isatin derivatives with amines, but recent methodologies have incorporated halogenation strategies to introduce bromine at specific positions, enhancing reactivity for cross-coupling reactions.
Significance within Spirooxindole Chemistry
Spirooxindoles are celebrated for their dual capacity to engage in hydrophobic and hydrogen-bonding interactions, making them indispensable in drug design. The 7-bromo substitution in this compound introduces a strategic handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid diversification of the core structure. Additionally, the spiro junction at C3 of the indoline ring imposes conformational restraint, reducing entropy penalties during target binding and improving pharmacokinetic properties. This compound’s Boc group further enhances solubility and simplifies purification during synthetic workflows, as evidenced by its commercial availability in high purity grades.
Structural Classification as a Privileged Scaffold
Privileged scaffolds are defined by their ability to yield high-affinity ligands for diverse biological targets. This compound meets this criterion through three key features:
- Spirocyclic Core : The orthogonal orientation of the indoline and piperidine rings creates a well-defined three-dimensional geometry, mimicking natural product architectures.
- Electrophilic Bromine : The 7-bromo substituent facilitates regioselective cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Boc Protection : The tert-butyl carbamate group stabilizes the secondary amine, preventing undesired side reactions during synthesis while allowing deprotection under mild acidic conditions.
These attributes align with the structural prerequisites for kinase inhibitors and GPCR modulators, as demonstrated by analogous spirooxindoles in clinical trials.
Research Relevance in Medicinal Chemistry
In medicinal chemistry, this compound’s value lies in its role as a precursor to bioactive molecules. For example, spirooxindoles bearing halogen substituents have shown nanomolar inhibitory activity against MDM2-p53 and PARP1, targets implicated in cancer and neurodegenerative diseases. The Boc-protected amine serves as a temporary mask, enabling sequential functionalization of the piperidine ring—a strategy employed in the synthesis of protease-activated receptor (PAR) antagonists. Furthermore, the compound’s molecular weight (381.26 g/mol) and lipophilicity (LogP ≈ 4.14) align with Lipinski’s rules, suggesting favorable oral bioavailability for derivative compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₁BrN₂O₃ | |
| Molecular Weight | 381.26 g/mol | |
| LogP | 4.14 | |
| Topological Polar Surface Area | 41.57 Ų |
Properties
IUPAC Name |
tert-butyl 7-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDXWYSLRHSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors. They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors.
Mode of Action
The general mode of action of spirocyclic oxindoles involves interaction with their target receptors, leading to a variety of biological activities.
Biological Activity
Tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a spiro[indoline-3,4'-piperidine] core, suggests a diverse range of interactions with biological targets, making it a candidate for pharmacological applications.
- Molecular Formula : C17H21BrN2O3
- Molecular Weight : 381.27 g/mol
- CAS Number : 1779125-91-5
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Spirocyclic oxindoles, the class to which this compound belongs, have been shown to influence multiple biochemical pathways, leading to various physiological effects. The following mechanisms have been proposed:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic processes.
- Cell Cycle Modulation : There is evidence suggesting that it can affect cell cycle progression and induce apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against MDA-MB-231 breast cancer cells with significant apoptotic effects .
- Anti-inflammatory Effects : Compounds within the same family have demonstrated anti-inflammatory properties, which may also extend to this compound through similar pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution
The following table highlights key structural analogs, focusing on halogen type, position, and molecular properties:
Key Observations:
- Halogen Position : Bromine at position 7 (target compound) vs. 6 or 5 alters electronic and steric properties, impacting reactivity in cross-coupling reactions .
- Halogen Type : Chlorine analogs (e.g., 7-chloro, CAS 1260763-61-8) exhibit lower molecular weights and reduced leaving-group ability compared to bromine, making them less reactive in nucleophilic substitutions . Fluorinated analogs (e.g., 5-fluoro, CAS 866028-06-0) offer enhanced metabolic stability due to fluorine’s electronegativity .
Physicochemical Properties and Stability
- In contrast, tert-butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1707602-35-4) has a lower melting range (50.5–52.5°C), likely due to reduced molecular symmetry .
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination of 2-oxoindoline derivatives using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile provides moderate yields (~60–70%) of 7-bromo-2-oxoindoline. The reaction proceeds via radical intermediates, with optimal regioselectivity achieved at 0–5°C.
- Dissolve 2-oxoindoline (10 mmol) in anhydrous dichloromethane (50 mL).
- Add NBS (11 mmol) portion-wise under nitrogen at 0°C.
- Stir for 12 h, then quench with saturated NaHCO₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% |
| Regioselectivity | 7-Bromo : 5-Bromo = 9:1 |
Spirocyclization Approaches
Tandem Suzuki–Miyaura Coupling and Hydrogenation
A one-pot Suzuki–Miyaura coupling followed by hydrogenation enables efficient spirocyclization. This method, adapted from piperidine synthesis protocols, uses palladium catalysts for cross-coupling and Raney nickel for hydrogenation.
- React 7-bromo-2-oxoindoline (1 eq) with tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq) in toluene/water (4:1).
- Add Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), and heat at 90°C for 8 h.
- Filter, concentrate, and hydrogenate the intermediate with Raney Ni (10 wt%) in ethanol at 50 psi H₂ for 12 h.
- Isolate the spiro product via recrystallization (ethanol/water).
Optimization Insights:
- Catalyst Loading: Pd(PPh₃)₄ > Pd(OAc)₂ in yield (78% vs. 52%).
- Solvent System: Toluene/water outperforms DMF due to better phase separation.
Acid-Catalyzed Cyclocondensation
Cyclocondensation of 7-bromo-2-oxoindoline with tert-butyl 4-aminopiperidine-1-carboxylate in trifluoroacetic acid (TFA) achieves spiro-ring formation via imine intermediates.
| Variable | Optimal Value |
|---|---|
| Temperature | 80°C |
| Time | 24 h |
| Acid Concentration | 20% TFA in DCM |
| Yield | 65% |
Esterification and Protecting Group Strategies
tert-Butyl Carboxylate Installation
The final step involves reacting the spirocyclic amine with tert-butyl chloroformate under Schotten–Baumann conditions:
- Dissolve the amine (1 eq) in THF/water (1:1, 20 mL).
- Add tert-butyl chloroformate (1.2 eq) and NaHCO₃ (2 eq) at 0°C.
- Stir for 4 h, extract with ethyl acetate, and purify via flash chromatography.
Critical Parameters:
- Base Selection: NaHCO₃ > Et₃N due to reduced side reactions.
- Solvent: THF/water minimizes ester hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Tandem Coupling | 78 | 98 | High | $$$ |
| Acid Cyclocondensation | 65 | 95 | Moderate | $$ |
| Radical Bromination | 68 | 97 | Low | $ |
Trade-offs:
- The tandem coupling route offers superior yield and purity but requires expensive palladium catalysts.
- Acid-catalyzed methods are cost-effective but suffer from longer reaction times.
Analytical Characterization Data
Spectroscopic Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 158–160°C |
| Solubility (DMSO) | 32 mg/mL |
| logP | 2.8 ± 0.3 |
Industrial-Scale Considerations
For kilogram-scale production, the tandem coupling/hydrogenation method is preferred due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
